molecular formula C21H17FN2O2S2 B2949789 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326840-82-7

3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2949789
CAS RN: 1326840-82-7
M. Wt: 412.5
InChI Key: MWCOHYKFPNRDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition could explain the anti-inflammatory properties of this compound. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on COX-2 and 5-LOX, it has been shown to inhibit the activity of other enzymes, including phosphodiesterase-4 (PDE4) and histone deacetylase (HDAC). It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to induce the expression of anti-inflammatory cytokines. Physiologically, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its specificity for certain enzymes. Its inhibitory effects on COX-2, 5-LOX, PDE4, and HDAC make it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to continue exploring its potential as a drug candidate for the treatment of inflammatory and cancerous diseases. Another direction is to further investigate its mechanism of action, particularly with regards to its effects on other enzymes and signaling pathways. Additionally, it could be useful to explore the potential of this compound in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process. First, 2-mercapto-3-methoxybenzaldehyde is reacted with 2-fluorobenzyl bromide in the presence of potassium carbonate to form 2-(2-fluorobenzylthio)-3-methoxybenzaldehyde. This intermediate is then reacted with 2-bromo-3-methoxybenzyl bromide in the presence of potassium carbonate to form 2-[(3-methoxybenzyl)sulfanyl]-3-(2-fluorobenzyl)benzaldehyde. Finally, this compound is cyclized with 2-aminothiophenol in the presence of potassium carbonate to form 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one.

Scientific Research Applications

3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which could make it useful in the treatment of various diseases.

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S2/c1-26-16-7-4-5-14(11-16)13-28-21-23-18-9-10-27-19(18)20(25)24(21)12-15-6-2-3-8-17(15)22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCOHYKFPNRDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

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